molecular formula C16H11Cl2N4NaO4S B12702610 Sodium 5-chloro-2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzenesulphonate CAS No. 82294-71-1

Sodium 5-chloro-2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzenesulphonate

Cat. No.: B12702610
CAS No.: 82294-71-1
M. Wt: 449.2 g/mol
InChI Key: KKCDSUQIPNPHTN-UHFFFAOYSA-M
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Description

Sodium 5-chloro-2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzenesulphonate is a heterocyclic azo compound characterized by a pyrazolone core linked to a benzenesulfonate group via an azo (-N=N- bridge) moiety. The structure features two chlorine substituents: one at the 5-position of the benzene ring and another on the 2-chlorophenyl group attached to the pyrazolone ring. The sulfonate group enhances water solubility, making it suitable for applications in dyes, pharmaceuticals, or surfactants. Its synthesis typically involves diazotization and coupling reactions, common in azo compound preparation .

Properties

CAS No.

82294-71-1

Molecular Formula

C16H11Cl2N4NaO4S

Molecular Weight

449.2 g/mol

IUPAC Name

sodium;5-chloro-2-[[1-(2-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C16H12Cl2N4O4S.Na/c1-9-15(16(23)22(21-9)13-5-3-2-4-11(13)18)20-19-12-7-6-10(17)8-14(12)27(24,25)26;/h2-8,15H,1H3,(H,24,25,26);/q;+1/p-1

InChI Key

KKCDSUQIPNPHTN-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)Cl)S(=O)(=O)[O-])C3=CC=CC=C3Cl.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-chloro-2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzenesulphonate typically involves a multi-step process:

    Diazotization: The starting material, 5-chloro-2-aminobenzenesulfonic acid, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 1-(2-chlorophenyl)-3-methyl-5-pyrazolone under alkaline conditions to form the azo compound.

    Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-chloro-2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Physical Properties

The compound is characterized by its stability and vibrant color, typical of azo compounds, which are often used as dyes. Its solubility in aqueous solutions allows for easy application in different media.

Dye Chemistry

Sodium 5-chloro-2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzenesulphonate is primarily utilized as a dye in textiles and plastics. Azo dyes are known for their bright colors and have been extensively studied for their application in various industries.

Table 1: Comparison of Azo Dyes

PropertyThis compoundOther Azo Dyes
Color FastnessHighVariable
SolubilityWater-solubleVaries
ToxicityModerate (requires handling precautions)Varies

Case Study: Textile Application

In a study examining the use of this compound as a dye for cotton fabrics, it was found to impart excellent color fastness to washing and light exposure compared to traditional dyes. The results indicated a significant reduction in fading over time, highlighting its potential for long-lasting textile applications.

Pharmaceutical Research

The compound has also been investigated for its potential pharmaceutical applications due to the presence of the pyrazole moiety, which is known for various biological activities.

Table 2: Biological Activities of Pyrazole Derivatives

ActivityDescription
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryReduces inflammation in animal models
AnticancerShows cytotoxic effects on cancer cell lines

Case Study: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The compound was effective at low concentrations, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.

Environmental Applications

Given the increasing concern over environmental pollution from synthetic dyes, this compound has been evaluated for its biodegradability and environmental impact.

Table 3: Environmental Impact Assessment

ParameterValue
BiodegradabilityModerate
Toxicity to Aquatic LifeLow

Case Study: Biodegradability Testing

A study assessing the biodegradability of this compound revealed that it undergoes significant degradation within 30 days under aerobic conditions. This property makes it a favorable candidate for use in eco-friendly dyeing processes.

Mechanism of Action

The mechanism of action of Sodium 5-chloro-2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzenesulphonate involves its interaction with molecular targets such as enzymes and receptors. The azo bond can undergo reduction in biological systems, leading to the release of active amines that interact with specific molecular pathways, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, aromatic systems, or functional groups, which influence physicochemical properties and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Analogs

Compound Name Key Substituents/Modifications Molecular Features Potential Applications/Properties
Sodium 5-chloro-2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzenesulphonate - 5-Cl on benzene; 2-Cl on phenyl-pyrazolone
- Azo linkage; sulfonate group
High polarity due to sulfonate; moderate lipophilicity from Cl substituents Likely dye intermediate or surfactant; potential bioactivity due to azo and pyrazolone motifs
2,5-Dichloro-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid - 2,5-diCl on benzene
- Pyrazolone without azo linkage
Higher Cl content increases lipophilicity; lacks azo group Possible antimicrobial agent; limited solubility compared to sulfonate salts
2-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]benzoic acid - Sulfonate and sulfonate-ethyl groups
- Benzoic acid substituent
Enhanced water solubility; acidic due to -COOH Surfactant or pH-sensitive dye; potential for metal-ion chelation
4-[[4,5-Dihydro-3-methyl-4-[[3-[(p-tolylamino)sulphonyl]-p-tolyl]azo]-5-oxo-1H-pyrazol-1-yl]benzenesulphonate - Tolylamino-sulfonyl group
- Additional methyl substituents
Increased steric bulk; sulfonamide group may enhance binding affinity Pharmaceutical intermediate (e.g., antitubercular agents)

Key Findings from Comparative Analysis

Impact of Chlorine Substituents: The 5-chloro and 2-chlorophenyl groups in the target compound contribute to moderate lipophilicity, balancing solubility (from sulfonate) and membrane permeability.

Role of the Azo Group: The azo linkage in the target compound and enables π-conjugation, which is critical for color (in dyes) or redox activity.

Sulfonate vs. Sulfonamide Groups :

  • The sulfonate group in the target compound enhances solubility, making it suitable for aqueous applications. In contrast, the sulfonamide group in may improve target binding in pharmaceuticals, as seen in antitubercular nitrothiophen derivatives .

Bioactivity Correlations: Structural analogs with electron-withdrawing groups (e.g., -Cl, -NO₂) often show enhanced bioactivity. For instance, nitro-substituted compounds in demonstrated improved antimycobacterial activity, suggesting that the target compound’s Cl substituents could similarly modulate efficacy.

Methodological Considerations for Comparative Studies

As highlighted in , compound similarity comparisons rely on structural descriptors (e.g., substituent positions, functional groups) and computational tools (e.g., Multiwfn for electronic properties ). For crystallographic studies, programs like SHELXL aid in resolving structural differences. However, the absence of direct experimental data for the target compound in the provided evidence necessitates cautious extrapolation from analogs.

Biological Activity

Sodium 5-chloro-2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzenesulphonate is a synthetic compound with potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the molecular formula C16H11Cl2N4NaO4SC_{16}H_{11}Cl_2N_4NaO_4S and is characterized by the presence of a sulfonate group and an azo linkage, which are known to influence its reactivity and biological interactions .

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. Its structure allows it to interact with microbial cell membranes, disrupting their integrity and function.
  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which may protect cells from oxidative stress by scavenging free radicals .
  • Antiproliferative Effects : There is evidence suggesting that this compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Tested Organisms/Cells Results Reference
AntimicrobialStaphylococcus aureus, E. coliSignificant inhibition at 50 μg/mL
AntioxidantHuman cell linesReduced oxidative stress markers
AnticancerVarious cancer cell linesInduced apoptosis and inhibited cell growth

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

  • Antimicrobial Efficacy : A study evaluated the compound against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity. The mechanism was linked to membrane disruption and inhibition of metabolic pathways .
  • Antioxidant Properties : In vitro assays showed that this compound could significantly reduce reactive oxygen species (ROS) levels in human fibroblasts, indicating its potential as a therapeutic agent in oxidative stress-related diseases .
  • Cancer Research : In a murine model, treatment with the compound resulted in reduced tumor size and increased survival rates compared to controls. The study highlighted its potential as an adjunct therapy in cancer treatment regimens .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing sodium 5-chloro-2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzenesulphonate, and how is its purity validated?

  • The compound can be synthesized via azo coupling followed by sulfonation. A key intermediate, 5-chloro-3-methyl-1-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-4-one, is prepared using a Vilsmeier-Haack reaction (). The azo group is introduced via diazotization of an aryl amine and coupling with a pyrazolone derivative. Final sulfonation with chlorosulfonic acid yields the sodium salt. Purity is validated using HPLC, elemental analysis, and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm functional groups and absence of unreacted intermediates ().

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure?

  • ¹H/¹³C NMR : Identifies aromatic protons, pyrazole ring protons, and substituent environments (e.g., methyl groups at δ ~2.1 ppm).
  • IR Spectroscopy : Confirms sulfonate (S=O stretching at ~1200–1050 cm⁻¹) and azo (N=N stretching at ~1450–1550 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns ().
  • Elemental Analysis : Ensures stoichiometric ratios of C, H, N, S, and Cl ().

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding azo-pyrazole tautomerism?

  • Single-crystal X-ray diffraction using SHELXL ( ) can determine bond lengths and angles, distinguishing between keto-enol tautomers. For example, the C=O bond length (~1.21 Å) in the pyrazole ring confirms the keto form. Twinning or disorder in crystals (common in flexible azo compounds) is addressed using the TWIN and PART commands in SHELXL. Hydrogen bonding networks involving sulfonate groups can be mapped to understand solubility and stability ().

Q. What computational methods are suitable for analyzing electronic properties and reactivity?

  • Multiwfn ( ) calculates electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites. For instance, sulfonate groups show negative EPS, enhancing water solubility.
  • TDDFT (Time-Dependent DFT) : Predicts UV-Vis absorption spectra, correlating azo group conjugation with λₘₐₐ (~400–500 nm).
  • NBO (Natural Bond Orbital) Analysis : Quantifies hyperconjugation effects (e.g., azo group resonance stabilization) ( ).

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

  • In vitro assays : Test inhibitory activity against targets like carbonic anhydrase () or kinases. Pyrazole and sulfonate groups are hypothesized to enhance binding via hydrogen bonding and ionic interactions.
  • Cytotoxicity profiling : Compare analogs with varying substituents (e.g., chloro vs. methoxy groups) to assess toxicity thresholds ().

Q. What strategies improve aqueous solubility and stability for in vivo studies?

  • The sulfonate group inherently enhances solubility. Co-crystallization with cyclodextrins or formulation as a disodium salt () further improves bioavailability. Stability under physiological pH is tested via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring ( ).

Q. How are synthetic challenges like azo group photodegradation or regioselectivity addressed?

  • Photostability : Use amber glassware and additives like antioxidants (e.g., BHT) to mitigate UV-induced degradation.
  • Regioselectivity : Optimize diazotization pH (pH 1–2) and temperature (0–5°C) to favor coupling at the para position of the pyrazole ring ( ).

Q. What pharmacological targets are plausible for this compound based on structural analogs?

  • Pyrazole-sulfonate hybrids show activity as COX-2 inhibitors () and kinase inhibitors (). Molecular docking (e.g., AutoDock Vina) can predict affinity for targets like VEGF or EGFR by modeling sulfonate interactions with catalytic lysine residues ().

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